An In-Depth Technical Guide to 2-bromo-N-(2-fluoro-4-methylphenyl)acetamide: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 2-bromo-N-(2-fluoro-4-methylphenyl)acetamide: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 2-bromo-N-(2-fluoro-4-methylphenyl)acetamide, a halogenated aromatic amide of significant interest as a versatile chemical intermediate in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, a detailed synthesis protocol, analytical characterization, and prospective applications.
Introduction and Significance
2-bromo-N-(2-fluoro-4-methylphenyl)acetamide belongs to the class of N-arylacetamides, a structural motif frequently encountered in biologically active compounds. The presence of a bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, while the fluoro and methyl substituents on the phenyl ring can significantly influence the molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity. The strategic combination of these functionalities makes this compound a valuable building block for the synthesis of more complex molecules with potential therapeutic or material science applications.
The core structure, an N-arylacetamide, is a common feature in many pharmaceutical agents. For instance, related N-arylacetamide derivatives have been investigated for their potential as inhibitors of various enzymes.[1] The insights gained from the synthesis and study of 2-bromo-N-(2-fluoro-4-methylphenyl)acetamide can, therefore, contribute to the broader understanding of structure-activity relationships (SAR) in the development of novel chemical entities.[2]
Physicochemical and Structural Properties
The structural and physicochemical properties of 2-bromo-N-(2-fluoro-4-methylphenyl)acetamide are summarized in the table below. These predicted values, sourced from reputable chemical databases, provide a foundational understanding of the compound's behavior in various chemical and biological systems.
| Property | Predicted Value | Unit | Source |
| Molecular Formula | C₉H₉BrFNO | - | PubChem |
| Molecular Weight | 246.08 | g/mol | PubChem |
| Melting Point | 111 | °C | EPA CompTox |
| Boiling Point | 315 | °C | EPA CompTox |
| Water Solubility | 3.22e-3 | g/L | EPA CompTox |
| LogP | 1.87 | - | EPA CompTox |
| pKa (most acidic) | 11.7 | - | EPA CompTox |
Note: The properties listed are predicted values and may differ slightly from experimentally determined values.
The chemical structure of 2-bromo-N-(2-fluoro-4-methylphenyl)acetamide is presented below:
Caption: Chemical structure of 2-bromo-N-(2-fluoro-4-methylphenyl)acetamide.
Synthesis Protocol: A Step-by-Step Guide
The synthesis of 2-bromo-N-(2-fluoro-4-methylphenyl)acetamide is achieved through a nucleophilic acyl substitution reaction. This well-established method involves the acylation of 2-fluoro-4-methylaniline with a suitable bromoacetylating agent, typically bromoacetyl bromide or bromoacetyl chloride. The aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl halide.
Caption: Experimental workflow for the synthesis of the target compound.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Notes |
| 2-Fluoro-4-methylaniline | 452-80-2 | C₇H₈FN | Starting material. Toxic if swallowed, in contact with skin, or if inhaled.[3] |
| Bromoacetyl bromide | 598-21-0 | C₂H₂Br₂O | Acylating agent. Corrosive and a lachrymator. Reacts violently with water.[4] |
| Pyridine | 110-86-1 | C₅H₅N | Base. Anhydrous grade recommended. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Anhydrous solvent. |
| Hydrochloric acid (HCl) | 7647-01-0 | HCl | Dilute solution for work-up. |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | Saturated solution for work-up. |
| Brine (saturated NaCl) | 7647-14-5 | NaCl | For work-up. |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | Drying agent. |
| Ethyl acetate | 141-78-6 | C₄H₈O₂ | For extraction and chromatography. |
| Hexanes | 110-54-3 | C₆H₁₄ | For chromatography and recrystallization. |
Experimental Procedure
It is imperative that this procedure is conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is worn at all times.
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Reaction Setup:
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To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-fluoro-4-methylaniline (1.0 eq) and anhydrous dichloromethane (DCM).
-
Add pyridine (1.1 eq) to the solution. The base is crucial to neutralize the hydrogen bromide byproduct generated during the reaction, driving the equilibrium towards product formation.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of Acylating Agent:
-
In a separate dry flask, dissolve bromoacetyl bromide (1.1 eq) in anhydrous DCM.
-
Transfer the bromoacetyl bromide solution to the dropping funnel.
-
Add the bromoacetyl bromide solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C. This slow addition is critical to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction Progression:
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
-
Work-up and Extraction:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove unreacted pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine (to reduce the solubility of organic material in the aqueous phase).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
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The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by column chromatography on silica gel using an appropriate eluent gradient (e.g., 10-30% ethyl acetate in hexanes).
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Analytical Characterization
The identity and purity of the synthesized 2-bromo-N-(2-fluoro-4-methylphenyl)acetamide should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group protons, the amide proton, and the methylene protons adjacent to the bromine atom. The aromatic region will display complex splitting patterns due to the fluorine and other substituents. The amide proton will likely appear as a broad singlet, and its chemical shift may be concentration-dependent.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the amide will appear in the downfield region (typically 160-170 ppm). The aromatic carbons will have their chemical shifts influenced by the fluorine and methyl substituents.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
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N-H stretching: ~3300 cm⁻¹ (secondary amide)
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C=O stretching (Amide I band): ~1670 cm⁻¹
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N-H bending (Amide II band): ~1550 cm⁻¹
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C-Br stretching: ~600-700 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom.
Potential Applications and Research Directions
2-bromo-N-(2-fluoro-4-methylphenyl)acetamide is a valuable intermediate for the synthesis of a wide range of more complex molecules. Its potential applications are primarily in the realm of drug discovery and development.
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Scaffold for Bioactive Molecules: The bromo-functional group can be readily modified using various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents and build molecular complexity. This allows for the rapid generation of libraries of compounds for biological screening.
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Fragment-Based Drug Discovery: The molecule itself can be used as a fragment in fragment-based drug discovery campaigns to identify novel binding interactions with therapeutic targets.
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Intermediate for Agrochemicals and Materials: The structural motifs present in this compound are also relevant to the development of new agrochemicals and functional materials.[4]
Future research could focus on exploring the derivatization of this compound to synthesize novel classes of compounds with potential activities as kinase inhibitors, anti-inflammatory agents, or anti-infectives.
Safety and Handling Precautions
It is crucial to handle all chemicals with care and to be fully aware of their potential hazards.
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2-fluoro-4-methylaniline (Starting Material): This compound is toxic if swallowed, in contact with skin, or if inhaled.[3] Handle in a fume hood with appropriate PPE.
-
Bromoacetyl bromide (Reagent): This is a highly corrosive and lachrymatory substance.[4] It reacts violently with water.[4] It can cause severe burns to the skin and eyes.[5] Always handle bromoacetyl bromide in a fume hood and wear a full-face shield in addition to safety goggles.[6] Ensure all glassware is scrupulously dry.
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2-bromo-N-(2-fluoro-4-methylphenyl)acetamide (Product): While specific toxicity data is not available, it should be handled with care as a potentially hazardous chemical.
In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention. A safety shower and eyewash station should be readily accessible.
Conclusion
2-bromo-N-(2-fluoro-4-methylphenyl)acetamide is a synthetically useful building block with significant potential for applications in medicinal chemistry and other areas of chemical research. The synthetic protocol outlined in this guide is robust and relies on well-understood chemical principles. Proper analytical characterization is essential to ensure the identity and purity of the synthesized compound. As with all chemical syntheses, a thorough understanding of the hazards associated with the reagents and adherence to strict safety protocols are paramount.
References
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The MSDS HyperGlossary: Lachrymator - Interactive Learning Paradigms, Incorporated. (2025, October 18). Retrieved from [Link]
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Lachrymators | Laboratory Safety - Brandeis University. (n.d.). Retrieved from [Link]
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2-Fluoro-4-methylaniline | C7H8FN | CID 67984 - PubChem. (n.d.). Retrieved from [Link]
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2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide Properties - EPA CompTox Chemicals Dashboard. (2025, October 15). Retrieved from [Link]
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Bromoacetyl bromide | C2H2Br2O | CID 61147 - PubChem. (n.d.). Retrieved from [Link]
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N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate as potential drug candidates for urease inhibition - Royal Society Publishing. (2023, April 5). Retrieved from [Link]
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Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling - MDPI. (2022, January 17). Retrieved from [Link]
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Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Arabian Journal of Chemistry. (2021, February 23). Retrieved from [Link]
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Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis - SciELO Colombia. (n.d.). Retrieved from [Link]
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2-Bromo-N-(4-methylphenyl)acetamide | C9H10BrNO | CID 94722 - PubChem. (n.d.). Retrieved from [Link]
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Acetamide, N-(2-bromo-4-methylphenyl)- | SIELC - SIELC Technologies. (2018, February 16). Retrieved from [Link]
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(PDF) 2-Bromo-N-(4-bromophenyl)acetamide - ResearchGate. (n.d.). Retrieved from [Link]
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Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC. (n.d.). Retrieved from [Link]
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